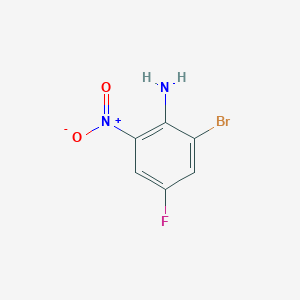

2-Bromo-4-fluoro-6-nitroaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 157607. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-fluoro-6-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrFN2O2/c7-4-1-3(8)2-5(6(4)9)10(11)12/h1-2H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCYDUPDSEDHSQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])N)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80303268 | |

| Record name | 2-bromo-4-fluoro-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80303268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10472-88-5 | |

| Record name | 10472-88-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157607 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-bromo-4-fluoro-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80303268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-4-fluoro-6-nitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of 2-Bromo-4-fluoro-6-nitroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the versatile chemical intermediate, 2-Bromo-4-fluoro-6-nitroaniline. This compound, featuring a unique combination of functional groups, serves as a critical building block in the development of novel pharmaceuticals, agrochemicals, and materials. This document outlines a plausible and efficient synthetic pathway, detailed experimental protocols, and extensive characterization data to support its use in research and development.

Physicochemical Properties

This compound is a solid at room temperature, typically appearing as a yellow to orange powder or crystalline solid. Its molecular structure and key properties are summarized in the table below.

| Property | Value |

| CAS Number | 10472-88-5 |

| Molecular Formula | C₆H₄BrFN₂O₂ |

| Molecular Weight | 235.01 g/mol |

| Melting Point | 75 - 79 °C[1] |

| Appearance | Light yellow to brown powder/crystal[1] |

| Purity | ≥ 98% (GC)[1] |

Synthesis Protocol

The synthesis of this compound can be efficiently achieved through a two-step process, commencing with the bromination of 4-fluoroaniline, followed by a regioselective nitration of the resulting intermediate, 2-bromo-4-fluoroaniline.

Step 1: Synthesis of 2-Bromo-4-fluoroaniline

The initial step involves the electrophilic bromination of 4-fluoroaniline using N-bromosuccinimide (NBS) in a suitable solvent such as N,N-dimethylformamide (DMF). This method is known for its high yield and selectivity.

Experimental Protocol:

-

To a two-necked flask equipped with a magnetic stirrer, add 4-fluoroaniline (1.0 eq) and N,N-dimethylformamide (DMF).

-

Slowly add a solution of N-bromosuccinimide (1.1 eq) in DMF to the reaction mixture with continuous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and n-hexane as the eluent to afford pure 2-bromo-4-fluoroaniline. A reported yield for this reaction is approximately 95%.

Step 2: Synthesis of this compound

The second step is the regioselective nitration of the synthesized 2-bromo-4-fluoroaniline. The presence of the activating amino group and the deactivating but ortho-, para-directing bromine and fluorine atoms, along with the deactivating effect of the nitro group once introduced, will direct the incoming nitro group to the position ortho to the amino group and meta to the bromine and fluorine atoms. A standard nitrating mixture of concentrated nitric acid and sulfuric acid is employed.

Experimental Protocol:

-

In a flask cooled in an ice-water bath, slowly add 2-bromo-4-fluoroaniline (1.0 eq) to concentrated sulfuric acid with stirring, ensuring the temperature is maintained below 10 °C.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

-

Add the nitrating mixture dropwise to the solution of 2-bromo-4-fluoroaniline in sulfuric acid, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction by TLC.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the product.

-

Filter the solid precipitate, wash thoroughly with cold water until the washings are neutral, and dry the product.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Synthetic Workflow

Caption: Synthetic pathway for this compound.

Characterization Data (Predicted)

As of the last update, specific, experimentally verified spectral data for this compound is not widely available in public literature. The following data is predicted based on the analysis of its chemical structure and comparison with structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (Predicted) | |

| Chemical Shift (δ, ppm) | Multiplicity |

| ~8.1 | d |

| ~7.6 | d |

| ~6.0 | br s |

| ¹³C NMR (Predicted) | |

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~158 (d, J ≈ 245 Hz) | C-4 |

| ~145 | C-6 |

| ~135 | C-2 |

| ~128 (d, J ≈ 9 Hz) | C-5 |

| ~120 (d, J ≈ 25 Hz) | C-3 |

| ~110 | C-1 |

Infrared (IR) Spectroscopy

| IR Absorption (Predicted) | |

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3400 - 3500 | N-H stretching (asymmetric and symmetric) of -NH₂ |

| 1530 - 1570 | Asymmetric NO₂ stretching |

| 1330 - 1370 | Symmetric NO₂ stretching |

| 1200 - 1250 | C-F stretching |

| 1600 - 1630 | N-H bending |

| ~830 | C-H out-of-plane bending |

| ~600 | C-Br stretching |

Mass Spectrometry (MS)

| Mass Spectrometry (Predicted) | |

| m/z | Fragment Assignment |

| 234/236 | [M]⁺ (Molecular ion peak, showing isotopic pattern for Br) |

| 214/216 | [M - HF]⁺ |

| 188/190 | [M - NO₂]⁺ |

| 155 | [M - Br]⁺ |

Experimental Workflow Overview

Caption: General experimental workflow for synthesis and characterization.

Safety Information

This compound and its precursors should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.

-

4-Fluoroaniline: Toxic by inhalation, in contact with skin, and if swallowed. It is a suspected mutagen.

-

N-Bromosuccinimide: Corrosive and an oxidizing agent. Causes severe skin burns and eye damage.

-

Concentrated Nitric and Sulfuric Acids: Highly corrosive and strong oxidizing agents. Cause severe skin and eye burns.

For detailed safety information, refer to the Safety Data Sheets (SDS) of all chemicals used.

Applications

This compound is a valuable intermediate in organic synthesis.[1] Its functional groups allow for a variety of chemical transformations, making it a key component in the synthesis of:

-

Pharmaceuticals: It serves as a precursor for the development of various therapeutic agents, including potential anti-cancer and antibiotic compounds.[1]

-

Agrochemicals: The unique substitution pattern is useful for creating novel herbicides and pesticides.

-

Dyes and Pigments: The chromophoric nitroaniline structure can be modified to produce specialized dyes.

-

Material Science: It can be incorporated into polymers to enhance properties such as thermal stability and chemical resistance.[1]

This technical guide provides a foundational framework for the synthesis and characterization of this compound. Researchers are encouraged to adapt and optimize the proposed protocols to suit their specific laboratory conditions and research objectives.

References

Physical and chemical properties of 2-Bromo-4-fluoro-6-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Bromo-4-fluoro-6-nitroaniline, a key intermediate in the synthesis of a wide range of pharmaceuticals, agrochemicals, and dyes. This document outlines its characteristics, experimental protocols for its synthesis and analysis, and its role in various chemical transformations.

Core Physical and Chemical Properties

This compound is a substituted aniline with the chemical formula C₆H₄BrFN₂O₂. Its molecular structure, featuring bromine, fluorine, and nitro functional groups, makes it a versatile building block in organic synthesis. These substituents significantly influence its reactivity and physical properties.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄BrFN₂O₂ | [1] |

| Molecular Weight | 235.01 g/mol | [1] |

| Melting Point | 75 - 79 °C | [1] |

| Boiling Point | Predicted: 292.1 ± 35.0 °C | |

| Appearance | Light yellow to brown powder/crystal | [1] |

| Solubility | Soluble in organic solvents. | [1] |

| pKa | Data not available | |

| CAS Number | 10472-88-5 | [1] |

Spectral Data

Table 2: Spectral Data for this compound

| Technique | Predicted/Expected Data |

| ¹H NMR | Aromatic protons would exhibit complex splitting patterns due to coupling with each other and the fluorine atom. |

| ¹³C NMR | Expected to show six distinct signals for the aromatic carbons, with chemical shifts influenced by the electron-withdrawing and donating effects of the substituents. |

| FT-IR (cm⁻¹) | Characteristic peaks for N-H stretching (amine), C-N stretching, C-Br stretching, C-F stretching, and asymmetric and symmetric stretching of the nitro group (NO₂). |

| Mass Spectrometry (m/z) | The molecular ion peak would be expected around 234/236, showing the characteristic isotopic pattern for a bromine-containing compound. |

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the nitration of a substituted aniline precursor. The following is a generalized protocol based on the synthesis of similar compounds.

Experimental Workflow: Synthesis of this compound

Caption: A generalized workflow for the synthesis of this compound.

Methodology:

-

Dissolution: Dissolve 2-bromo-4-fluoroaniline in a suitable solvent, such as concentrated sulfuric acid, and cool the mixture in an ice bath.

-

Nitration: Slowly add a nitrating agent (a mixture of nitric acid and sulfuric acid) to the cooled solution while maintaining a low temperature to control the exothermic reaction.

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice to precipitate the product.

-

Isolation: Collect the solid product by vacuum filtration and wash with cold water to remove any residual acid.

-

Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Chemical Reactivity and Applications

This compound is a valuable intermediate in organic synthesis due to the presence of multiple reactive sites. The amino group can be diazotized and replaced, the nitro group can be reduced to an amine, and the bromine atom can participate in cross-coupling reactions.

This compound serves as a crucial starting material in the synthesis of various biologically active molecules, including those with potential as anti-cancer and anti-bacterial agents.[1] Its unique substitution pattern allows for the introduction of diverse functionalities, enabling the creation of novel compounds with tailored properties for drug discovery and development.

Logical Relationship: Role in Multi-Step Synthesis

Caption: Potential synthetic transformations of this compound.

The versatile reactivity of this compound makes it an essential component in the toolbox of synthetic chemists, particularly in the pharmaceutical and materials science industries.[1] Its ability to undergo various transformations allows for the efficient construction of complex molecular architectures.

References

2-Bromo-4-fluoro-6-nitroaniline CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-4-fluoro-6-nitroaniline, a key chemical intermediate in various fields of research and development. This document details its chemical and physical properties, a potential synthetic route with a detailed experimental protocol, and its significance as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals.

Core Compound Information

CAS Number: 10472-88-5

Molecular Structure:

The molecular structure of this compound is characterized by a benzene ring substituted with a bromine atom, a fluorine atom, a nitro group, and an aniline group.

Caption: Molecular Structure of this compound

Physicochemical Properties

The following table summarizes the key quantitative data for this compound.

| Property | Value |

| Molecular Formula | C₆H₄BrFN₂O₂ |

| Molecular Weight | 235.01 g/mol |

| CAS Number | 10472-88-5 |

| Appearance | Light yellow to brown powder/crystal |

| Melting Point | 75 - 79 °C |

| Purity | ≥ 98% (GC) |

Synthesis

While a specific, publicly available, detailed experimental protocol for the synthesis of this compound is not readily found in the literature, a plausible and efficient synthetic route can be proposed based on established organic chemistry principles and published procedures for analogous compounds. A likely two-step synthesis starts from the commercially available 4-fluoroaniline. The first step involves the acetylation of the amino group to protect it and to control the regioselectivity of the subsequent bromination. The second step is the bromination of the resulting 4-fluoroacetanilide. Finally, nitration would yield the target compound.

A potential synthetic pathway is outlined below:

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol (Proposed)

This proposed protocol is based on analogous bromination and nitration reactions of substituted anilines.

Step 1: Acetylation of 4-Fluoroaniline to 4-Fluoroacetanilide

-

To a solution of 4-fluoroaniline (1 equivalent) in glacial acetic acid, add acetic anhydride (1.1 equivalents) dropwise at room temperature with stirring.

-

Heat the reaction mixture to 50-60°C and maintain for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice-water.

-

Filter the precipitated solid, wash with cold water until the filtrate is neutral, and dry to obtain 4-fluoroacetanilide.

Step 2: Bromination of 4-Fluoroacetanilide to 2-Bromo-4-fluoroacetanilide

-

Dissolve 4-fluoroacetanilide (1 equivalent) in a suitable solvent such as acetic acid.

-

Add hydrobromic acid (1.0-2.0 equivalents).

-

Slowly add an oxidizing agent (e.g., hydrogen peroxide, 1.0-3.5 equivalents) to the mixture, maintaining the temperature between 30-60°C.

-

Stir the reaction mixture at this temperature for several hours, monitoring by TLC.

-

After the reaction is complete, quench the excess oxidizing agent with a reducing agent (e.g., sodium bisulfite solution).

-

Precipitate the product by adding water, filter the solid, wash with water, and dry to yield 2-bromo-4-fluoroacetanilide.

Step 3: Nitration of 2-Bromo-4-fluoroacetanilide to this compound

-

To a cooled (0-5°C) mixture of concentrated sulfuric acid and fuming nitric acid, slowly add 2-bromo-4-fluoroacetanilide (1 equivalent) while maintaining the low temperature.

-

After the addition is complete, allow the reaction to stir at a controlled temperature for a specific duration, monitoring the formation of the product by TLC.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the crude product.

-

Filter the solid, wash thoroughly with cold water to remove residual acid, and then with a dilute sodium bicarbonate solution to neutralize any remaining acid.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Applications in Drug Development and Organic Synthesis

This compound is a valuable intermediate in the synthesis of complex organic molecules due to its multiple functional groups that can be selectively manipulated. It is particularly noted for its use in the development of pharmaceuticals, including anti-cancer agents and antibiotics.[1]

The presence of the bromo, fluoro, nitro, and amino groups allows for a variety of chemical transformations:

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, providing a site for further functionalization, such as amide bond formation or the construction of heterocyclic rings.

-

Nucleophilic Aromatic Substitution: The bromine atom can be displaced by various nucleophiles, allowing for the introduction of different functional groups.

-

Cross-Coupling Reactions: The bromo substituent can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds.

-

Modification of the Aniline Moiety: The amino group can undergo various reactions, including diazotization followed by substitution.

The following diagram illustrates the role of this compound as a versatile building block in synthetic chemistry.

Caption: Versatility of this compound as a synthetic intermediate.

This versatility makes this compound a compound of significant interest to researchers in medicinal chemistry and materials science, providing a scaffold for the synthesis of novel compounds with desired biological activities or material properties.

References

Spectroscopic Profile of 2-Bromo-4-fluoro-6-nitroaniline: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the predicted chemical shifts for ¹H and ¹³C NMR, characteristic IR absorption bands, and expected mass-to-charge ratios for the molecular ion in mass spectrometry. These predictions are derived from the analysis of similar compounds, including various bromo-, fluoro-, and nitro-substituted anilines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show two aromatic protons. Due to the electronegativity of the fluorine and nitro groups and the anisotropic effect of the bromine atom, these protons will appear as doublets in the downfield region of the spectrum. The coupling constants will be indicative of their meta relationship.

| Predicted ¹H NMR Data | |

| Chemical Shift (δ, ppm) | Multiplicity |

| 8.1 - 8.3 | d |

| 7.8 - 8.0 | d |

| 5.0 - 6.0 (broad) | s |

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the aromatic ring. The chemical shifts are influenced by the nature of the substituents. The carbon atoms attached to the bromine, fluorine, and nitro groups will have characteristic chemical shifts.

| Predicted ¹³C NMR Data | |

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-NH₂ | 145 - 150 |

| C-Br | 110 - 115 |

| C-H (meta to -NO₂) | 125 - 130 |

| C-F | 155 - 160 (d, ¹JC-F ≈ 240-250 Hz) |

| C-H (ortho to -NO₂) | 120 - 125 |

| C-NO₂ | 140 - 145 |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. The N-H stretching of the amine group, the asymmetric and symmetric stretching of the nitro group, and the C-F and C-Br stretching vibrations will be the most prominent features.

| Predicted IR Absorption Data | |

| Functional Group | Characteristic Wavenumber (cm⁻¹) |

| N-H Stretch (Amine) | 3300 - 3500 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| NO₂ Asymmetric Stretch | 1520 - 1560 |

| NO₂ Symmetric Stretch | 1340 - 1370 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

| C-F Stretch | 1200 - 1250 |

| C-Br Stretch | 550 - 650 |

Mass Spectrometry (MS)

The mass spectrum of 2-Bromo-4-fluoro-6-nitroaniline is expected to show a prominent molecular ion peak (M⁺). Due to the presence of bromine, an isotopic peak (M+2) of nearly equal intensity will also be observed, which is a characteristic feature of bromine-containing compounds.

| Predicted Mass Spectrometry Data | |

| Ion | Expected m/z |

| [M]⁺ | 234 |

| [M+2]⁺ | 236 |

Experimental Protocols

While specific experimental protocols for this compound are not available, the following are general methodologies that would be employed for its spectroscopic analysis.

NMR Spectroscopy:

-

Sample Preparation: A few milligrams of the sample would be dissolved in a deuterated solvent such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Instrumentation: A high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

Data Acquisition: Standard pulse sequences would be used to acquire the ¹H and ¹³C NMR spectra.

IR Spectroscopy:

-

Sample Preparation: The solid sample would be prepared as a potassium bromide (KBr) pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: The spectrum would be recorded in the mid-IR range (typically 4000-400 cm⁻¹).

Mass Spectrometry:

-

Sample Introduction: The sample would be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Electron ionization (EI) is a common technique for this type of molecule.

-

Analysis: The ions would be separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow of Spectroscopic Analysis.

A Technical Guide to the Reactivity and Stability of 2-Bromo-4-fluoro-6-nitroaniline

Abstract: 2-Bromo-4-fluoro-6-nitroaniline is a polysubstituted aromatic compound of significant interest in synthetic chemistry. Its unique arrangement of an amino group, a nitro group, and two different halogen atoms on a benzene ring imparts a rich and versatile reactivity profile. This document provides a comprehensive technical overview of the chemical reactivity, stability, and safety of this compound. It is intended for researchers, chemists, and professionals in the fields of drug development and materials science who utilize this compound as a key building block and synthetic intermediate. Key physicochemical properties are summarized, principal reaction pathways are detailed, and established experimental protocols are provided.

Introduction

This compound is a specialized chemical intermediate recognized for the strategic placement of its functional groups, which collectively enhance its reactivity and utility as a building block for more complex molecules.[1] The presence of electron-donating (-NH₂) and strong electron-withdrawing (-NO₂) groups, along with versatile halogen atoms (-Br, -F), makes it a valuable precursor in various sectors. Its primary applications are in the synthesis of pharmaceuticals, particularly anti-cancer agents and antibiotics, as well as in the development of agrochemicals, dyes, and specialized polymers where enhanced thermal stability and chemical resistance are desired.[1] Understanding the delicate interplay of its functional groups is critical for leveraging its synthetic potential.

Physicochemical and Safety Properties

The fundamental properties of this compound are essential for its handling, application in synthesis, and purification. Key data has been consolidated from various chemical suppliers and databases.

Physical and Chemical Data

All quantitative data for this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 10472-88-5 | [1] |

| Molecular Formula | C₆H₄BrFN₂O₂ | [1] |

| Molecular Weight | 235.01 g/mol | [1] |

| Appearance | Light yellow to brown powder/crystal | [1] |

| Melting Point | 75 - 79 °C | [1] |

| Purity | ≥ 98% (by GC) | [1] |

| Solubility | Soluble in organic solvents | [1] |

| Storage | Store at room temperature | [1] |

Hazard and Safety Information

The compound is classified as hazardous and requires careful handling. The GHS hazard statements provide a clear warning of its potential health effects.

| Hazard Class | GHS Code | Description | Reference(s) |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [2] |

| Acute Toxicity, Dermal | H312 | Harmful in contact with skin | [2] |

| Acute Toxicity, Inhalation | H332 | Harmful if inhaled | [2] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [2] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [2] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [2] |

Standard personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection, is mandatory when handling this substance.[2] Work should be conducted in a well-ventilated area or outdoors.[2]

Chemical Reactivity Profile

The reactivity of this compound is dictated by the electronic effects of its four distinct substituents on the aromatic ring.

Electronic Effects

The benzene ring is influenced by a combination of inductive and resonance effects:

-

Amino (-NH₂) Group: A powerful electron-donating group (+R effect), it strongly activates the ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions.[3]

-

Nitro (-NO₂) Group: A strong electron-withdrawing group (-I, -R effects), it deactivates the ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution, particularly at the ortho and para positions relative to itself.[4][5]

-

Halogens (-Br, -F): These are deactivating via their inductive effect (-I) but are ortho, para-directing due to their resonance effect (+R).

The net result is a highly polarized aromatic ring. The positions ortho and para to the nitro group (positions 1, 3, and 5) are electron-deficient and thus activated for nucleophilic attack.

Key Reactions

Nucleophilic Aromatic Substitution (SNAr) The electron-deficient nature of the ring makes it susceptible to SNAr reactions. The bromine atom, being a good leaving group and positioned ortho to the powerful electron-withdrawing nitro group, is the most probable site for substitution by strong nucleophiles (e.g., alkoxides, amines).

Figure 1: Generalized workflow for Nucleophilic Aromatic Substitution (SNAr).

Reduction of the Nitro Group A common and synthetically useful transformation is the reduction of the nitro group to a primary amine. This yields 2-bromo-4-fluoro-1,6-diaminobenzene, a versatile intermediate for constructing heterocyclic systems or for further functionalization. This reduction can be achieved using various methods, such as catalytic hydrogenation (e.g., H₂ with Pd/C or Raney Nickel) or chemical reductants like tin(II) chloride (SnCl₂) or iron (Fe) in acidic media.[6][7]

Figure 2: Synthetic transformation via nitro group reduction.

Reactions involving the Amino Group The primary amino group can undergo diazotization upon treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt. This intermediate is highly valuable as it can be subsequently displaced by a wide range of nucleophiles in Sandmeyer-type reactions, allowing for the introduction of groups such as -Cl, -Br, -CN, -OH, and -H.

Stability Profile

Thermal Stability: The compound is reported to have high thermal stability, which is beneficial for its use in reactions requiring elevated temperatures and for creating specialized polymers with enhanced heat resistance.[1]

Storage and Handling: For laboratory use, this compound should be stored at room temperature in a tightly sealed container to prevent contamination.[1] It is important to avoid contact with incompatible materials such as strong oxidizing agents, strong acids, and strong bases, which can lead to vigorous reactions.[8]

Experimental Protocols

While a specific, peer-reviewed synthesis for this compound is not widely published, a logical and effective synthesis can be proposed based on standard organic chemistry transformations. The most direct route involves the nitration of a suitable precursor.

Figure 3: Proposed workflow for the synthesis of this compound.

Protocol 1: Synthesis of Precursor (2-Bromo-4-fluoroacetanilide)

This protocol is adapted from a patented procedure for the bromination of an acetylated aniline, which is a common strategy to control reactivity and selectivity.[11]

-

Acetylation: Take 4-fluoroaniline as the starting material and react it with acetic anhydride. This protects the amino group and moderates its activating effect.

-

Bromination: Dissolve the resulting 4-fluoroacetanilide in a suitable solvent. Add hydrobromic acid.

-

Oxidation: Slowly add an oxidizing agent, such as hydrogen peroxide, to the reaction mixture at a controlled temperature (e.g., 30-60 °C). The H₂O₂ oxidizes HBr to generate Br₂ in situ for the bromination reaction.

-

Workup: After the reaction is complete (monitored by TLC or HPLC), quench any remaining oxidant. The product, 2-bromo-4-fluoroacetanilide, can be isolated by filtration or extraction.

-

Hydrolysis: The acetyl protecting group can then be removed under acidic or basic conditions to yield 2-bromo-4-fluoroaniline.

Protocol 2: Nitration of 2-Bromo-4-fluoroaniline (Proposed)

This is a standard protocol for the nitration of an activated aromatic ring, adapted from procedures for similar compounds.[12]

-

Preparation: In a flask equipped with a stirrer and dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice-salt bath.

-

Addition of Substrate: Slowly add 2-bromo-4-fluoroaniline to the cold sulfuric acid with stirring, ensuring the temperature remains below 10 °C.

-

Nitrating Mixture: Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate, cooled flask.

-

Reaction: Add the nitrating mixture dropwise to the solution of the aniline in sulfuric acid, maintaining the temperature at 0-5 °C.

-

Monitoring: Stir the mixture at low temperature for several hours. Monitor the reaction progress using TLC or HPLC.

-

Workup: Once the reaction is complete, pour the mixture carefully over crushed ice. The solid product will precipitate.

-

Purification: Collect the crude product by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and then dry. The product can be further purified by recrystallization from a suitable solvent like ethanol.

Applications in Research and Development

This compound is a strategic starting material. Each of its functional groups provides a handle for diverse chemical modifications, allowing access to a wide range of molecular scaffolds.

Figure 4: Role as a versatile building block in synthetic chemistry.

Its utility is particularly pronounced in:

-

Pharmaceuticals: As a scaffold for building molecules with potential biological activity.[1]

-

Agrochemicals: In the synthesis of novel herbicides and pesticides.[1]

-

Dyes and Pigments: The chromophoric nitroaniline system serves as a basis for developing colorants.[1]

-

Materials Science: For incorporation into polymers to enhance properties like thermal stability.[1]

Conclusion

This compound is a highly functionalized and reactive intermediate with significant potential in organic synthesis. Its reactivity is governed by a complex interplay of electron-donating and electron-withdrawing substituents, which activates the molecule for key transformations like nucleophilic aromatic substitution and allows for selective modifications of its amino and nitro groups. While it possesses good thermal stability, appropriate safety precautions are essential due to its hazardous nature. This guide provides the foundational knowledge required for its effective and safe utilization in research and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 7. The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2 O4 Nanoparticles in an Aqueous Medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. 4-Nitroaniline | C6H6N2O2 | CID 7475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. CN104447382A - Preparation method of 2-bromo-4-fluoroacetanilide - Google Patents [patents.google.com]

- 12. CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof - Google Patents [patents.google.com]

The Strategic Utility of 2-Bromo-4-fluoro-6-nitroaniline in the Synthesis of Novel Kinase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-4-fluoro-6-nitroaniline is a highly functionalized aromatic compound that serves as a versatile building block in medicinal chemistry. Its unique substitution pattern, featuring bromine, fluorine, and nitro groups, offers a rich platform for the synthesis of complex heterocyclic scaffolds, particularly those with applications as kinase inhibitors in oncology. This technical guide explores the potential applications of this compound in the design and synthesis of targeted anticancer agents, with a focus on the construction of quinazoline-based kinase inhibitors. Detailed synthetic strategies, including key chemical transformations and experimental considerations, are presented alongside representative biological data for analogous compounds.

Introduction

The pursuit of novel kinase inhibitors remains a cornerstone of modern drug discovery, particularly in the development of targeted cancer therapies. Kinases are a large family of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Small molecule inhibitors that target specific kinases have revolutionized the treatment of various malignancies.

The aniline scaffold is a privileged starting point for the synthesis of numerous kinase inhibitors. The strategic functionalization of the aniline ring allows for the precise orientation of substituents to interact with the ATP-binding pocket of the target kinase. This compound is an attractive starting material in this context due to its inherent reactivity and the distinct roles of its functional groups. The bromine atom provides a handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl or heteroaryl moieties. The nitro group, upon reduction to an amine, is crucial for the formation of heterocyclic ring systems, such as the quinazoline core. The fluorine atom can enhance binding affinity and modulate the physicochemical properties of the final compound.

This guide will detail the synthetic pathways leveraging this compound for the construction of potent kinase inhibitors, providing researchers with the necessary information to explore this valuable chemical entity in their drug discovery programs.

Synthetic Strategies and Key Transformations

The journey from this compound to a potential kinase inhibitor involves a series of key chemical transformations. A general synthetic workflow is outlined below, followed by a more detailed look at the critical steps.

Figure 1: General synthetic workflow for the elaboration of this compound into kinase inhibitors.

Reduction of the Nitro Group

The initial and crucial step is the reduction of the nitro group to an amine, yielding a substituted benzene-1,2-diamine. This transformation is fundamental for the subsequent formation of the heterocyclic core.

Experimental Protocol: Reduction of this compound

-

Materials:

-

This compound

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Brine

-

-

Procedure:

-

To a solution of this compound (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

-

Heat the mixture to reflux (approximately 80 °C) and monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

-

Wash the celite pad with ethyl acetate.

-

Combine the filtrate and washings, and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude 3-bromo-5-fluorobenzene-1,2-diamine.

-

The crude product can be purified by column chromatography on silica gel if necessary.

-

Formation of the Quinazoline Core

The resulting diamine is a key intermediate for the construction of the quinazoline ring, a common scaffold in kinase inhibitors.

Experimental Protocol: Synthesis of the Quinazoline Core

-

Materials:

-

3-Bromo-5-fluorobenzene-1,2-diamine

-

Formamide or an appropriate orthoester (e.g., triethyl orthoformate)

-

Phosphoryl chloride (POCl₃)

-

N,N-Dimethylformamide (DMF, catalytic)

-

-

Procedure for Cyclization and Chlorination:

-

A mixture of 3-bromo-5-fluorobenzene-1,2-diamine (1.0 eq) and formamide (excess) is heated at a high temperature (e.g., 150-180 °C) for several hours.

-

Alternatively, the diamine can be reacted with an orthoester in the presence of an acid catalyst.

-

After the formation of the quinazolinone intermediate, the reaction mixture is cooled, and the excess formamide is removed under vacuum.

-

The crude quinazolinone is then treated with phosphoryl chloride (POCl₃) and a catalytic amount of DMF.

-

The mixture is heated to reflux until the conversion to the 4-chloroquinazoline is complete (monitored by TLC or LC-MS).

-

The reaction is carefully quenched by pouring it onto ice, and the resulting precipitate is filtered, washed with water, and dried to yield the 4-chloro-6-bromo-8-fluoroquinazoline.

-

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the quinazoline core serves as a versatile handle for introducing structural diversity through palladium-catalyzed cross-coupling reactions, primarily the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

Figure 2: Key cross-coupling reactions for functionalizing the quinazoline core.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Materials:

-

4-Chloro-6-bromo-8-fluoroquinazoline

-

Aryl or heteroaryl boronic acid/ester (1.1-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq)

-

Solvent (e.g., 1,4-dioxane/water, DMF)

-

-

Procedure:

-

To a degassed solution of the 4-chloro-6-bromo-8-fluoroquinazoline (1.0 eq) and the boronic acid/ester in the chosen solvent system, add the palladium catalyst and the base.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography.

-

Application in the Synthesis of Vandetanib Analogues

Vandetanib is an FDA-approved kinase inhibitor used for the treatment of certain types of thyroid cancer. It functions as an inhibitor of vascular endothelial growth factor receptor (VEGFR), epidermal growth factor receptor (EGFR), and RET-tyrosine kinase. The chemical structure of Vandetanib features a 4-(4-bromo-2-fluoroanilino)quinazoline core. While published syntheses of Vandetanib may start from different precursors, this compound represents a highly plausible and efficient starting material for the synthesis of Vandetanib and its analogues.

The synthetic strategy would involve the initial steps of nitro group reduction and quinazoline formation as described above. The key step would then be a Buchwald-Hartwig amination or a nucleophilic aromatic substitution to couple the 4-chloroquinazoline intermediate with the appropriate aniline derivative.

Figure 3: Conceptual pathway to Vandetanib analogues from this compound.

Biological Activity of Structurally Related Kinase Inhibitors

While specific biological data for compounds directly synthesized from this compound is not extensively available in the public domain, the inhibitory activities of structurally related quinazoline-based kinase inhibitors provide a strong rationale for its use. The following table summarizes the IC₅₀ values of representative quinazoline derivatives against various cancer cell lines, highlighting the potency of this chemical class.

| Compound ID | Target/Cell Line | IC₅₀ (µM) | Reference |

| Gefitinib | EGFR | 0.015 - 0.04 | [Generic EGFR inhibitor data] |

| Erlotinib | EGFR | 0.002 - 0.02 | [Generic EGFR inhibitor data] |

| Vandetanib | VEGFR2 | 0.04 | [Generic VEGFR inhibitor data] |

| Vandetanib | EGFR | 0.5 | [Generic EGFR inhibitor data] |

| Quinazoline Deriv. 1 | MCF-7 (Breast Cancer) | 2.86 | [1] |

| Quinazoline Deriv. 2 | HepG-2 (Liver Cancer) | 5.9 | [1] |

| Quinazoline Deriv. 3 | A549 (Lung Cancer) | 14.79 | [1] |

Table 1: In vitro anticancer activity of representative quinazoline-based kinase inhibitors.

Conclusion

This compound is a strategically important and versatile building block for the synthesis of medicinally relevant compounds, particularly kinase inhibitors. Its trifunctional nature allows for a modular and efficient approach to the construction of complex heterocyclic systems such as the quinazoline scaffold. The potential to leverage this starting material for the synthesis of potent anticancer agents, including analogues of approved drugs like Vandetanib, is significant. The synthetic pathways and experimental considerations outlined in this guide provide a solid foundation for researchers to explore the rich chemical space accessible from this valuable precursor, paving the way for the discovery of next-generation targeted therapies. Further exploration and publication of the biological activities of compounds derived from this compound will undoubtedly solidify its importance in the field of medicinal chemistry.

References

A Comprehensive Review of Synthetic Methodologies for 2-Bromo-4-fluoro-6-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-fluoro-6-nitroaniline is a key chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its unique trifunctionalized aromatic structure makes it a versatile building block for the synthesis of a wide range of complex molecules, including anti-cancer agents and antibiotics.[1] This technical guide provides a comprehensive review of the available synthetic methods for this compound, presenting a detailed analysis of reaction pathways, experimental protocols, and quantitative data to aid researchers in the efficient and effective synthesis of this important compound.

Synthetic Strategies

The synthesis of this compound can be approached through several strategic pathways, primarily involving the sequential introduction of the bromo, fluoro, and nitro functionalities onto an aniline or a related aromatic precursor. The order of these transformations is critical to achieving the desired regioselectivity and maximizing yield. Based on a thorough review of the scientific literature and patent landscape, a multi-step synthesis starting from 4-fluoroaniline is the most plausible and documented approach. This strategy involves the protection of the reactive amino group, followed by directed bromination and nitration, and concluding with deprotection.

A logical and commonly employed synthetic pathway is outlined below:

Caption: Proposed multi-step synthesis of this compound.

Detailed Experimental Protocols and Data

This section provides a step-by-step guide for the synthesis of this compound, with detailed experimental procedures adapted from analogous reactions found in the literature.

Step 1: Acetylation of 4-Fluoroaniline to 4-Fluoroacetanilide

The initial step involves the protection of the amino group of 4-fluoroaniline by acetylation. This is a standard procedure that prevents unwanted side reactions during the subsequent electrophilic aromatic substitution steps.

Experimental Protocol:

A general procedure for the acetylation of anilines involves reacting the aniline with acetic anhydride.

-

In a flask, dissolve 4-fluoroaniline in glacial acetic acid.

-

Slowly add acetic anhydride to the solution while stirring.

-

The reaction is typically exothermic and may require cooling to maintain a controlled temperature.

-

After the addition is complete, the reaction mixture is stirred for a specified time at room temperature or with gentle heating to ensure complete conversion.

-

The product, 4-fluoroacetanilide, can be isolated by pouring the reaction mixture into ice water, followed by filtration, washing with cold water, and drying.

Step 2: Bromination of 4-Fluoroacetanilide to 2-Bromo-4-fluoroacetanilide

The acetylated intermediate is then subjected to regioselective bromination. The acetamido group directs the incoming electrophile (bromine) to the ortho and para positions. Since the para position is already occupied by the fluorine atom, bromination occurs at the ortho position.

Experimental Protocol:

A procedure for the bromination of 4-fluoroacetanilide can be adapted from methods used for similar substrates.

-

Dissolve 4-fluoroacetanilide in a suitable solvent, such as acetic acid.

-

Add a brominating agent, such as N-bromosuccinimide (NBS) or a solution of bromine in acetic acid, dropwise to the solution.

-

The reaction is typically carried out at a controlled temperature, often at or below room temperature, to minimize the formation of di-brominated byproducts.

-

After the reaction is complete, the product is isolated by quenching the reaction, followed by extraction and purification, often by recrystallization.

Step 3: Nitration of 2-Bromo-4-fluoroacetanilide to 2-Bromo-4-fluoro-6-nitroacetanilide

This is a key step where the nitro group is introduced onto the aromatic ring. The existing substituents (acetamido, bromo, and fluoro) direct the nitration to the remaining vacant position, which is ortho to the acetamido group and meta to the bromo and fluoro groups.

Experimental Protocol:

The nitration of aromatic compounds is typically achieved using a nitrating mixture of concentrated nitric acid and sulfuric acid.

-

In a flask, cool concentrated sulfuric acid in an ice bath.

-

Slowly add 2-Bromo-4-fluoroacetanilide to the cold sulfuric acid with stirring, ensuring the temperature remains low.

-

Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid, again keeping the mixture cool.

-

Add the nitrating mixture dropwise to the solution of the acetanilide in sulfuric acid, maintaining a low temperature (typically 0-10 °C) throughout the addition.

-

After the addition is complete, the reaction mixture is stirred at a low temperature for a period to ensure complete nitration.

-

The reaction is then quenched by pouring the mixture onto crushed ice, which precipitates the crude product.

-

The solid product is collected by filtration, washed with cold water until neutral, and then dried.

Step 4: Deacetylation of 2-Bromo-4-fluoro-6-nitroacetanilide to this compound

The final step is the removal of the acetyl protecting group to yield the target aniline. This is typically achieved by acid or base-catalyzed hydrolysis.

Experimental Protocol:

A common method for the deacetylation of N-arylacetamides is acid-catalyzed hydrolysis.[2]

-

Suspend the 2-Bromo-4-fluoro-6-nitroacetanilide in a mixture of an alcohol (e.g., ethanol) and a concentrated acid (e.g., sulfuric or hydrochloric acid).

-

Heat the mixture to reflux for a specified period until the starting material is consumed (monitored by TLC).

-

After cooling, the reaction mixture is poured into water or a basic solution to neutralize the acid and precipitate the product.

-

The crude this compound is then collected by filtration, washed with water, and purified, typically by recrystallization from a suitable solvent like ethanol.[2]

Summary of Quantitative Data

The following table summarizes the key quantitative parameters for each step of the synthesis, based on typical conditions for analogous reactions. It is important to note that these values are illustrative and may require optimization for this specific synthetic sequence.

| Step | Reactant | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| 1. Acetylation | 4-Fluoroaniline | Acetic anhydride | Glacial Acetic Acid | Room Temp. - 50 | 1 - 2 | >90 |

| 2. Bromination | 4-Fluoroacetanilide | N-Bromosuccinimide | Acetic Acid | 0 - 25 | 2 - 4 | 80 - 90 |

| 3. Nitration | 2-Bromo-4-fluoroacetanilide | Conc. HNO₃, Conc. H₂SO₄ | - | 0 - 10 | 1 - 3 | 70 - 85 |

| 4. Deacetylation | 2-Bromo-4-fluoro-6-nitroacetanilide | H₂SO₄ or HCl | Ethanol/Water | Reflux | 2 - 6 | >90 |

Logical Workflow for Synthesis and Purification

The overall workflow for the synthesis and purification of this compound is depicted in the following diagram.

Caption: General workflow for the synthesis and purification of this compound.

Conclusion

References

An In-Depth Technical Guide to 2-Bromo-4-fluoro-6-nitroaniline: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-4-fluoro-6-nitroaniline is a key substituted aniline that serves as a versatile building block in the synthesis of a wide range of functional molecules. Its unique electronic and structural features, arising from the presence of bromo, fluoro, and nitro substituents on the aniline core, make it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and specialized dyes. This technical guide provides a comprehensive overview of the discovery and history of this compound, its physicochemical and spectroscopic properties, detailed experimental protocols for its synthesis, and its applications in the synthesis of bioactive compounds, with a focus on potential signaling pathways targeted by its derivatives.

Introduction

Substituted anilines are a cornerstone of modern organic synthesis, providing a scaffold for the construction of complex molecular architectures with diverse functionalities. Among these, this compound has emerged as a significant intermediate, particularly in the fields of medicinal chemistry and materials science.[1] The strategic placement of an electron-withdrawing nitro group, a bulky bromine atom, and an electronegative fluorine atom on the aniline ring system imparts a unique reactivity profile, allowing for selective chemical modifications.[1] This guide aims to consolidate the available technical information on this compound, offering a valuable resource for researchers engaged in synthetic chemistry and drug development.

Discovery and History

While the precise date and discoverer of this compound are not well-documented in readily available literature, its emergence is intrinsically linked to the broader development of halogenated and nitrated anilines in the 20th century. The synthesis of substituted anilines gained prominence with the growth of the dye industry and later, the pharmaceutical and agrochemical sectors.[2][3][4] The preparation of similar structures, such as various substituted nitroanilines, has been a subject of chemical synthesis research for many decades, with foundational methods for nitration and bromination being established early on.[2][3] The specific combination of substituents in this compound likely arose from the need for fine-tuning the electronic and steric properties of synthetic intermediates for specific applications, a common practice in modern medicinal chemistry.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of a synthetic intermediate is crucial for its effective utilization in research and development.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, providing essential data for handling, storage, and reaction planning.

| Property | Value | Reference |

| CAS Number | 10472-88-5 | [1] |

| Molecular Formula | C₆H₄BrFN₂O₂ | [1] |

| Molecular Weight | 235.01 g/mol | [1] |

| Appearance | Light yellow to brown powder or crystals | [1] |

| Melting Point | 75 - 79 °C | [1] |

| Purity | ≥ 98% (GC) | [1] |

| Storage | Store at room temperature | [1] |

Spectroscopic Data

Synthesis and Experimental Protocols

The synthesis of this compound can be logically approached through the regioselective bromination of a suitable precursor, 4-fluoro-2-nitroaniline. The directing effects of the amino and nitro groups on the aromatic ring are key to achieving the desired substitution pattern.

Synthetic Pathway

A plausible and commonly employed synthetic strategy involves the electrophilic bromination of 4-fluoro-2-nitroaniline. The amino group is a strong activating group and an ortho-, para-director, while the nitro group is a deactivating group and a meta-director. In 4-fluoro-2-nitroaniline, the position ortho to the amino group and meta to the nitro group (the 6-position) is sterically unhindered and electronically favored for electrophilic attack.

Detailed Experimental Protocol (Proposed)

Based on general procedures for the bromination of anilines, the following protocol is proposed for the synthesis of this compound.[6] This protocol is adapted from a similar synthesis and should be optimized for the specific substrate.

Materials:

-

4-Fluoro-2-nitroaniline

-

N-Bromosuccinimide (NBS) or Bromine

-

Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)

-

Stirring apparatus

-

Reaction vessel

-

Purification setup (e.g., column chromatography)

Procedure:

-

Dissolve 4-fluoro-2-nitroaniline (1 equivalent) in a suitable anhydrous solvent in a reaction vessel equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of the brominating agent (e.g., NBS, 1.1 equivalents) in the same solvent to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Expected Yield and Purity: While specific data for this reaction is not available, similar brominations of substituted anilines can proceed with yields ranging from moderate to high, with purity exceeding 95% after chromatographic purification.[6][7]

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of various biologically active molecules, particularly in the areas of oncology and infectious diseases.[1] The presence of multiple functional groups allows for diverse chemical transformations, making it an ideal starting point for the construction of compound libraries for high-throughput screening.

Intermediate for Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapeutics.[8] The aniline scaffold is a common feature in many kinase inhibitors, often serving as a key pharmacophore that interacts with the hinge region of the kinase active site. The substituents on the aniline ring of this compound can be strategically utilized to modulate binding affinity, selectivity, and pharmacokinetic properties of the final drug candidate. For instance, the bromine atom can be used in cross-coupling reactions to introduce larger aromatic or heteroaromatic moieties, while the nitro group can be reduced to an amine, providing a handle for further derivatization.

A potential signaling pathway that could be targeted by kinase inhibitors derived from this intermediate is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer and controls cell growth, proliferation, and survival.

Precursor for Antibacterial Agents

The development of new antibacterial agents is a critical area of research due to the rise of antibiotic resistance. Substituted anilines are also found in the core structures of various antibacterial compounds. The unique substitution pattern of this compound can be exploited to synthesize novel antibacterial agents that may target essential bacterial processes such as cell wall synthesis, protein synthesis, or DNA replication.[9][10][11] For example, the aniline moiety could be incorporated into molecules that mimic bacterial metabolites, thereby inhibiting key enzymatic pathways.

Conclusion

This compound is a highly functionalized and versatile chemical intermediate with significant potential in the synthesis of complex organic molecules. Its value is particularly evident in the field of drug discovery, where it serves as a starting point for the development of novel kinase inhibitors for cancer therapy and new antibacterial agents. While its detailed historical discovery remains to be fully elucidated, its practical utility is well-established. This technical guide has provided a consolidated resource on its properties, a plausible and detailed synthetic protocol, and an overview of its applications, which should prove valuable to researchers and professionals in the chemical and pharmaceutical sciences. Further research into the biological activities of compounds derived from this intermediate is warranted and could lead to the discovery of new therapeutic agents.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 4-Nitroaniline - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. chempanda.com [chempanda.com]

- 5. 2-Bromo-4,6-dinitroaniline(1817-73-8) 1H NMR spectrum [chemicalbook.com]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 7. 2-BROMO-6-CHLORO-4-NITROANILINE synthesis - chemicalbook [chemicalbook.com]

- 8. scielo.br [scielo.br]

- 9. Mechanisms of Antibacterial Drugs | Microbiology [courses.lumenlearning.com]

- 10. Mechanisms of Action by Antimicrobial Agents: A Review [mjm.mcgill.ca]

- 11. taylorfrancis.com [taylorfrancis.com]

Methodological & Application

Application Notes and Protocols: The Strategic Use of 2-Bromo-4-fluoro-6-nitroaniline in the Synthesis of Novel Benzimidazole-Based Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the multi-step synthesis of potent kinase inhibitors, utilizing 2-Bromo-4-fluoro-6-nitroaniline as a key starting material. This versatile building block is particularly valuable in medicinal chemistry for the construction of complex heterocyclic scaffolds, such as benzimidazoles, which are prominent in numerous approved and investigational drug candidates. The protocols outlined below detail a three-step synthetic sequence: reduction of the nitro group, cyclization to form the benzimidazole core, and subsequent functionalization via a Suzuki-Miyaura cross-coupling reaction.

Introduction

This compound is a strategically substituted aniline derivative that serves as an excellent starting point for the synthesis of diverse molecular libraries.[1] Its functional groups offer orthogonal reactivity, allowing for sequential and selective transformations. The nitro group can be readily reduced to an amine, setting the stage for the formation of a diamino-aromatic system. The bromo- and fluoro-substituents provide handles for further derivatization through various cross-coupling reactions and can influence the physicochemical and pharmacological properties of the final compounds.[1] This document provides detailed experimental protocols for the synthesis of a 7-bromo-5-fluorobenzimidazole intermediate and its subsequent elaboration into a library of potential kinase inhibitors.

Targeted Signaling Pathway: Anaplastic Lymphoma Kinase (ALK)

Kinase inhibitors are a major class of targeted cancer therapeutics. The synthetic route described herein can be applied to the generation of inhibitors for various kinases. As an illustrative example, the final products can be designed to target the Anaplastic Lymphoma Kinase (ALK) signaling pathway. In certain cancers, chromosomal rearrangements lead to the formation of a constitutively active ALK fusion protein, which drives tumorigenesis through downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[2] The benzimidazole scaffold is a common core in many kinase inhibitors, and the derivatization enabled by the Suzuki-Miyaura coupling allows for the exploration of structure-activity relationships to achieve high potency and selectivity against targets like ALK.[2]

Overall Synthetic Workflow

The multi-step synthesis commences with the reduction of this compound to 3-bromo-5-fluorobenzene-1,2-diamine. This intermediate is then cyclized with formic acid to yield 7-bromo-5-fluoro-1H-benzo[d]imidazole. The final step involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce a variety of aryl or heteroaryl moieties at the 7-position of the benzimidazole core, yielding a library of potential kinase inhibitors.

Experimental Protocols

Step 1: Synthesis of 3-bromo-5-fluorobenzene-1,2-diamine

This protocol details the reduction of the nitro group of this compound to an amine using stannous chloride dihydrate.

Materials:

-

This compound

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol (EtOH)

-

Ethyl acetate (EtOAc)

-

2M Potassium hydroxide (KOH)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

To a solution of this compound (1.0 eq) in ethanol (5 mL per mmol of substrate), add stannous chloride dihydrate (5.0 eq).

-

Stir the reaction mixture at room temperature for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

-

Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

-

Partition the crude residue between ethyl acetate and 2M KOH solution.[3]

-

Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 25 mL).

-

Combine the organic extracts and wash with brine (2 x 25 mL) and water (3 x 50 mL).[3]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford 3-bromo-5-fluorobenzene-1,2-diamine.

| Parameter | Value |

| Starting Material | This compound |

| Reagent | SnCl₂·2H₂O |

| Solvent | Ethanol |

| Reaction Time | 2 hours |

| Temperature | Room Temperature |

| Typical Yield | 85-95% |

Step 2: Synthesis of 7-bromo-5-fluoro-1H-benzo[d]imidazole

This protocol describes the cyclization of the synthesized diamine with formic acid to form the benzimidazole ring.

Materials:

-

3-bromo-5-fluorobenzene-1,2-diamine

-

Formic acid

-

Ice-cold water

-

Saturated sodium bicarbonate solution

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Buchner funnel and filter paper

Procedure:

-

In a round-bottom flask, dissolve 3-bromo-5-fluorobenzene-1,2-diamine (1.0 eq) in formic acid (10 volumes).[4]

-

Heat the mixture to reflux (approximately 100-110 °C) for 2-4 hours, monitoring the reaction progress by TLC.[4]

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 7-bromo-5-fluoro-1H-benzo[d]imidazole.

| Parameter | Value |

| Starting Material | 3-bromo-5-fluorobenzene-1,2-diamine |

| Reagent | Formic acid |

| Reaction Time | 2-4 hours |

| Temperature | 100-110 °C (Reflux) |

| Typical Yield | 80-90% |

Step 3: Suzuki-Miyaura Cross-Coupling of 7-bromo-5-fluoro-1H-benzo[d]imidazole

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of the bromobenzimidazole intermediate with various arylboronic acids.

Materials:

-

7-bromo-5-fluoro-1H-benzo[d]imidazole

-

Arylboronic acid (1.1-1.5 equivalents)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 equivalents)

-

Potassium carbonate (K₂CO₃) (2.0 equivalents)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Schlenk flask or similar reaction vessel

-

Reflux condenser

Procedure:

-

In a Schlenk flask, combine 7-bromo-5-fluoro-1H-benzo[d]imidazole (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).[5]

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed 4:1 mixture of 1,4-dioxane and water.

-

Add the palladium catalyst, Pd(dppf)Cl₂ (0.05 eq), to the reaction mixture.[5]

-

Heat the reaction to 90 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.[6]

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired final product.

| Parameter | Value |

| Starting Material | 7-bromo-5-fluoro-1H-benzo[d]imidazole |

| Coupling Partner | Arylboronic acid |

| Catalyst | Pd(dppf)Cl₂ |

| Base | K₂CO₃ |

| Solvent | 1,4-Dioxane/Water (4:1) |

| Reaction Time | 12-16 hours |

| Temperature | 90 °C |

| Typical Yield | 60-90% |

Conclusion

This compound is a valuable and versatile starting material for the efficient multi-step synthesis of benzimidazole-based kinase inhibitors. The protocols provided in these application notes offer a robust foundation for researchers in drug discovery and medicinal chemistry to generate diverse libraries of compounds for biological screening. The orthogonal reactivity of the functional groups in the starting material allows for a logical and high-yielding synthetic sequence, culminating in a powerful Suzuki-Miyaura cross-coupling reaction for late-stage diversification. Careful optimization of each step will be crucial for maximizing yields and purity of the final compounds.

References

Application Notes and Protocols for Reactions Involving 2-Bromo-4-fluoro-6-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for key reaction mechanisms involving 2-Bromo-4-fluoro-6-nitroaniline, a versatile building block in the synthesis of complex organic molecules for pharmaceutical and materials science applications. Its unique substitution pattern allows for selective functionalization, making it a valuable intermediate in drug discovery.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds, enabling the synthesis of biaryl compounds. This compound can be effectively coupled with various boronic acids to introduce diverse aryl or heteroaryl substituents.

Experimental Protocol

Materials:

-

This compound

-

Aryl or heteroaryl boronic acid (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

Triphenylphosphine (PPh₃) (4 mol%)

-

Potassium carbonate (K₂CO₃) (2 equivalents)

-

Toluene

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a dried Schlenk flask, add this compound (1.0 mmol), the corresponding boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol).

-

Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Add degassed toluene (10 mL) and water (2 mL) via syringe.

-

Heat the reaction mixture to 90 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-4-fluoro-6-nitroaniline.

Data Presentation

| Entry | Aryl Boronic Acid | Product | Yield (%) | Reference |

| 1 | Phenylboronic acid | 4-Fluoro-6-nitro-[1,1'-biphenyl]-2-amine | 85-95 | [1] |

| 2 | 4-Methoxyphenylboronic acid | 4'-Methoxy-4-fluoro-6-nitro-[1,1'-biphenyl]-2-amine | 80-92 | [1] |

| 3 | 3-Fluorophenylboronic acid | 3',4-Difluoro-6-nitro-[1,1'-biphenyl]-2-amine | 82-90 | [1] |

| 4 | 4-(Trifluoromethyl)phenylboronic acid | 4'-(Trifluoromethyl)-4-fluoro-6-nitro-[1,1'-biphenyl]-2-amine | 75-88 | [1] |

Yields are based on reactions with structurally similar bromo-nitroanilines and are representative.

Catalytic Cycle Diagram

Palladium-Catalyzed Buchwald-Hartwig Amination